PNP Inhibition Potency: 1,300-Fold Weaker Than 9-Benzyl-9-Deazaguanine, Defining a Distinct Selectivity Window
The target compound exhibits weak inhibition of purine nucleoside phosphorylase (PNP) with an IC50 of 1.33 × 10³ nM (1.33 μM), as measured by conversion of [8-¹⁴C]-inosine to [8-¹⁴C]-hypoxanthine [1]. In contrast, the structurally related comparator 9-benzyl-9-deazaguanine (BDG)—which contains a guanine-mimetic core—is a potent PNP inhibitor with Ki values in the low nanomolar range (e.g., ~7-80 nM) [2]. This ~1,300-fold difference in potency directly reflects the absence of the guanine recognition elements in the target compound, confirming that it is not a functional substitute for guanine-based PNP inhibitors in immunosuppressive or anti-inflammatory applications.
| Evidence Dimension | PNP enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.33 × 10³ nM (1.33 μM) |
| Comparator Or Baseline | 9-Benzyl-9-deazaguanine (BDG): Ki ~ 7-80 nM |
| Quantified Difference | Target compound is >1,000-fold less potent |
| Conditions | [8-¹⁴C]-inosine conversion assay; enzyme source not specified in BindingDB entry |
Why This Matters
This data demonstrates that the target compound cannot substitute for potent PNP inhibitors in T-cell modulation studies, guiding procurement away from PNP-targeted applications.
- [1] BindingDB. BDBM50404028 (CHEMBL2021376). Affinity Data: IC50 = 1.33E+3 nM for purine nucleoside phosphorylase. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50404028 View Source
- [2] Montgomery JA, Secrist JA 3rd. PNP inhibitors. Perspectives in Drug Discovery and Design. 1994;2:209-220. (Review citing 9-benzyl-9-deazaguanine Ki values) View Source
